![molecular formula C12H9ClN2O2S B5731953 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]pyridine](/img/structure/B5731953.png)
2-[(2-Chloro-6-nitrobenzyl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-6-nitrobenzyl)sulfanyl]pyridine is an organic compound with the molecular formula C12H9ClN2O2S. It is characterized by the presence of a pyridine ring substituted with a 2-[(2-chloro-6-nitrobenzyl)sulfanyl] group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]pyridine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with 2-mercaptopyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-nitrobenzyl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., DMF, DMSO)
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-[(2-Chloro-6-nitrobenzyl)sulfanyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. .
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential lead compound for drug development due to its unique structural features
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. Additionally, the pyridine ring and sulfanyl group can participate in binding interactions with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-nitrophenyl)methyl]pyridine
- 2-[(2-Bromo-6-nitrobenzyl)sulfanyl]pyridine
- 2-[(2-Chloro-6-nitrobenzyl)thio]benzene
Uniqueness
2-[(2-Chloro-6-nitrobenzyl)sulfanyl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-10-4-3-5-11(15(16)17)9(10)8-18-12-6-1-2-7-14-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVDRUCTNMKWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
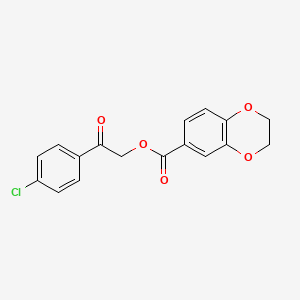
![4-[(1Z,3E)-1-cyano-4-phenylbuta-1,3-dienyl]benzonitrile](/img/structure/B5731886.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 3,3-diphenylpropanoate](/img/structure/B5731897.png)
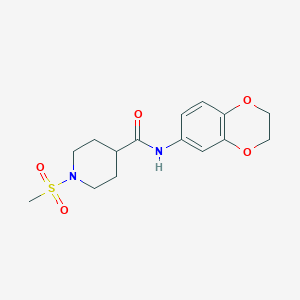
![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)
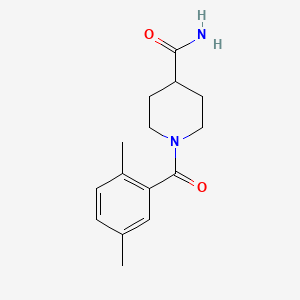
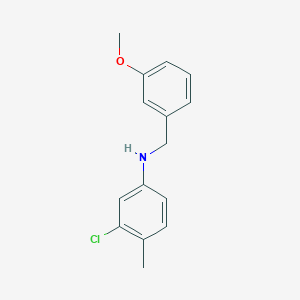
![1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5731941.png)
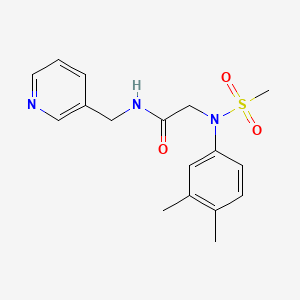
![methyl 2-{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B5731951.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
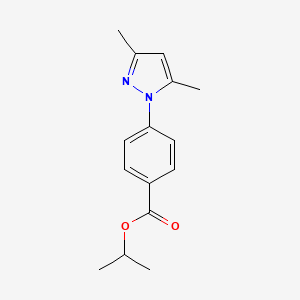
![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)
